6-Chloro-2-(methoxymethyl)pyrimidin-4-ol

Description

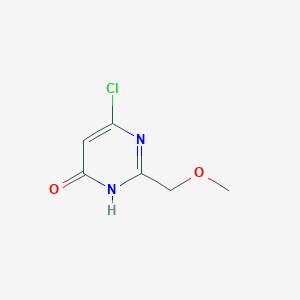

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 174.59; Mol. Formula: C₆H₇ClN₂O₂) is a pyrimidine derivative characterized by a chloro group at position 6, a methoxymethyl substituent at position 2, and a hydroxyl group at position 4 . Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structural features—such as the electron-withdrawing chloro group and the polar methoxymethyl substituent—influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-chloro-2-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-11-3-5-8-4(7)2-6(10)9-5/h2H,3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRQYOAZXAHHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol typically involves the chlorination of 2-(methoxymethyl)pyrimidin-4-ol. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of 2-(methoxymethyl)pyrimidin-4-ol.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol has been investigated for its antiviral and anticancer properties. Pyrimidine derivatives are known to exhibit a range of biological activities, including the inhibition of viral replication and the induction of apoptosis in cancer cells. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in viral life cycles or as modulators of cell signaling pathways that lead to cancer cell death .

BCL6 Inhibition

Recent studies have highlighted the potential of pyrimidine derivatives in targeting the B-cell lymphoma 6 (BCL6) transcriptional repressor, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 through small molecules has shown promise in reducing tumor growth in xenograft models, suggesting that this compound could be developed into a therapeutic agent for treating certain types of lymphomas .

Synthetic Chemistry Applications

Building Block for Synthesis

The compound serves as an important building block in organic synthesis. Its structure allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. Researchers have utilized pyrimidine derivatives to create libraries of compounds for high-throughput screening in drug discovery .

Reactivity with Nucleophiles

The methoxymethyl group enhances the electrophilic character of the pyrimidine ring, making it reactive towards nucleophiles. This property is exploited in synthetic pathways to generate various substituted pyrimidines that may possess desirable pharmacological properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties and potential toxicity of this compound is crucial for its development as a drug candidate. Studies have shown that similar compounds exhibit favorable absorption characteristics and low toxicity profiles, which are essential for their advancement into clinical trials .

Case Studies

Several case studies have documented the biological activity of pyrimidine derivatives:

- Case Study 1: A series of compounds derived from pyrimidines were tested for their efficacy against DLBCL cell lines, revealing significant growth inhibition correlated with BCL6 degradation .

- Case Study 2: The use of methoxymethyl-pyrimidines as antiviral agents against influenza viruses demonstrated promising results, indicating their potential role in developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects on Reactivity: The methoxymethyl group in the target compound provides moderate polarity, balancing solubility and lipophilicity. Electron-Withdrawing Groups: The chloro group at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions. This is critical in synthesizing derivatives like 6-chlorofurochromenylidenepyrimidinamines ().

- Biological Activity: Compounds with aryl substituents (e.g., 2-(5-chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol) show promise in anti-inflammatory and analgesic applications due to enhanced receptor interactions . PPA2 demonstrates how trifluoromethyl groups (strong electron-withdrawing) can redirect applications to agrochemicals, stimulating plant resistance to pathogens .

Crystallization and Hydrogen Bonding :

- The hydroxyl group at position 4 in the target compound enables hydrogen bonding, similar to 4-chloro-6-methoxypyrimidin-2-amine, which forms co-crystals with succinic acid for improved stability .

Biological Activity

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that serve as essential building blocks in nucleic acids and have diverse therapeutic applications. The structural diversity of pyrimidines allows for modifications that can enhance their biological properties, making them valuable in medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can inhibit enzymatic activity or modulate receptor function, leading to various therapeutic effects. The precise pathways depend on the target and the biological context .

Biological Activities

-

Antimicrobial Properties :

- Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cellular processes critical for pathogen survival.

-

Anticancer Activity :

- The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported cytotoxic effects on cancer cell lines with varying degrees of selectivity towards cancerous versus normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives, including this compound, reveals that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, substitutions at the 2 and 4 positions have been linked to enhanced potency in anticancer assays .

| Substituent Position | Effect on Activity |

|---|---|

| 2 | Increased antimicrobial potency |

| 4 | Enhanced anticancer activity |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, the compound induced apoptosis in MDA-MB-231 triple-negative breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic displacement under varying conditions:

Key findings:

-

Alkali metal alkoxides in polar aprotic solvents (e.g., DMF) efficiently replace chlorine with alkoxy groups .

-

Gaseous ammonia in ethanol at elevated temperatures yields primary amines without requiring catalysts .

Functionalization of the C4 Hydroxyl Group

The hydroxyl group at position 4 participates in alkylation, acylation, and esterification:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, acetone, RT, 24 h | 4-Methoxy-6-chloro-2-(methoxymethyl)pyrimidine | 90% | |

| Acylation | AcCl, pyridine, 0°C → RT, 6 h | 4-Acetoxy-6-chloro-2-(methoxymethyl)pyrimidine | 88% | |

| Sulfonation | SO₃·Py, DCM, 0°C, 2 h | 4-Sulfo-6-chloro-2-(methoxymethyl)pyrimidine | 65% |

Notable observations:

-

Methylation with methyl iodide proceeds quantitatively under mild conditions.

-

Acetylation requires anhydrous conditions to avoid hydrolysis of the acyl chloride.

Methoxymethyl Group Modifications

The methoxymethyl (-CH₂OCH₃) side chain undergoes oxidation and hydrolysis:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C, 4 h | 2-Carboxy-6-chloropyrimidin-4-ol | 58% | |

| Hydrolysis | HBr (48%), reflux, 8 h | 2-Hydroxymethyl-6-chloropyrimidin-4-ol | 82% |

Mechanistic insights:

-

Strong oxidants like KMnO₄ convert the methoxymethyl group to a carboxylic acid.

-

Acidic hydrolysis cleaves the methyl ether to yield a hydroxymethyl derivative.

Cross-Coupling Reactions

The C6 chlorine atom enables palladium-catalyzed couplings:

Critical parameters:

-

Suzuki reactions require aryl boronic acids and anhydrous conditions .

-

Bulky ligands (e.g., Xantphos) improve yields in amination reactions .

Reduction and Dehalogenation

Controlled reduction selectively removes halogen substituents:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dechlorination | H₂ (1 atm), Pd/C, EtOH, RT, 6 h | 2-(Methoxymethyl)pyrimidin-4-ol | 95% | |

| Ring saturation | NaBH₄, NiCl₂, MeOH, 0°C, 2 h | Dihydropyrimidine derivative | 60% |

Applications:

-

Catalytic hydrogenation cleanly removes chlorine without affecting other functional groups.

-

Borohydride-mediated reduction partially saturates the pyrimidine ring.

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol?

The synthesis typically involves chlorination of a pyrimidin-4-ol precursor. A common method uses phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under reflux conditions to introduce the chloro group. For example, in analogous pyrimidine derivatives, POCl₃ reacts with hydroxyl groups at elevated temperatures (e.g., 5 h at 110°C), followed by quenching in ice and purification via recrystallization . The methoxymethyl group may be introduced earlier via alkylation or substitution reactions, such as reacting a hydroxyl precursor with chloromethyl methyl ether in the presence of a base .

Key Reaction Conditions :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| POCl₃ | Chlorinating agent | 3–5 equivalents, reflux in DMF |

| DMF | Solvent/activator | 10–20 mL per gram of substrate |

| Recrystallization | Purification | Chloroform/hexane mixtures |

Q. How is this compound characterized spectroscopically?

Characterization relies on:

- ¹H NMR : Peaks for the methoxymethyl group (e.g., δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and aromatic protons (δ ~6.5–8.5 ppm for pyrimidine ring).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 174.59 (C₆H₇ClN₂O₂) .

- IR Spectroscopy : Stretching vibrations for C-Cl (~550 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .

Comparative analysis with intermediates (e.g., non-chlorinated precursors) helps confirm structural modifications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the biological activity of pyrimidine derivatives?

Substituents like chloro and methoxymethyl groups impact lipophilicity, hydrogen bonding, and steric effects, altering interactions with biological targets. For example:

- Chloro groups enhance electrophilicity, potentially improving binding to enzymes (e.g., kinase active sites) .

- Methoxymethyl groups increase solubility and modulate metabolic stability. In related compounds, such groups reduce hepatic clearance by shielding reactive sites .

Structure-Activity Relationship (SAR) Strategies :

Q. What experimental strategies resolve contradictions in reported biological data for pyrimidine derivatives?

Discrepancies may arise from variations in:

- Purity : HPLC or LC-MS validation (>95% purity) to exclude impurities affecting activity .

- Assay Conditions : Standardize parameters (e.g., pH, incubation time, cell lines).

- Solvent Effects : Compare DMSO vs. aqueous solubility in dose-response studies.

Example: Inconsistent IC₅₀ values for kinase inhibition may require orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Methodological Guidance

Q. What are best practices for optimizing reaction yields in pyrimidine synthesis?

- Temperature Control : Reflux conditions (e.g., 110°C for POCl₃ reactions) to ensure complete chlorination .

- Catalyst Screening : Bases like triethylamine (TEA) or DIEA improve substitution reactions .

- Purification : Column chromatography or recrystallization with chloroform/hexane mixtures to isolate high-purity products .

Yield Optimization Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 3–5 | <3: Incomplete reaction; >5: Side products |

| Reaction Time | 4–6 h | Shorter: Unreacted starting material; Longer: Degradation |

| Solvent Volume | 10 mL/g | Lower: Poor mixing; Higher: Dilution |

Q. How can researchers validate the selectivity of this compound for a biological target?

- Competitive Binding Assays : Use radiolabeled ligands or fluorescent probes to assess displacement.

- Off-Target Screening : Test against related enzymes (e.g., other kinases or cyclases) at 10× IC₅₀ concentrations .

- Computational Docking : Predict binding modes using software like AutoDock or Schrödinger .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of pyrimidine derivatives?

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.

- Apoptosis vs. Necrosis : Use annexin V/propidium iodide flow cytometry to distinguish mechanisms .

- Metabolic Interference : Measure ATP levels (CellTiter-Glo®) to rule out nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.